Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is a synthetic peptide that belongs to the class of bioactive peptides, specifically designed for potential therapeutic applications. This compound is characterized by its unique sequence of amino acids, which includes a combination of both standard (natural) and non-standard (D-enantiomer) amino acids. The use of tert-butyl (OtBu) protecting groups indicates a focus on stability during synthesis and potential biological activity.
The classification of this compound falls under the category of peptide hormones and neuropeptides, which are crucial in various physiological processes including signal transduction and modulation of biological activities.
The synthesis of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) typically employs solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which is widely recognized for its efficiency and versatility in peptide assembly.
The molecular structure of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The chemical reactions involving Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) primarily revolve around its synthesis and potential modifications post-synthesis.
The mechanism of action for Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is hypothesized based on its structural characteristics and known interactions with biological receptors.
Studies on similar peptides suggest that modifications at specific positions can significantly alter receptor affinity and biological activity.
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) exhibits several notable physical and chemical properties:
Characterization through differential scanning calorimetry (DSC) may provide insights into thermal stability.
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) has potential applications across various fields:
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is a synthetic hexapeptide with the systematic name N-(tert-butoxycarbonyl)-L-tyrosyl-D-O-tert-butyl-serylglycyl-L-phenylalanyl-L-leucyl-O-tert-butyl-L-threonine. Its molecular formula is C₄₄H₆₈N₆O₁₂, yielding a molecular weight of 881.05 g/mol. The compound exhibits multiple nomenclature variations across scientific literature and chemical databases. It is frequently abbreviated as BUBU in pharmacological contexts, reflecting its amino acid sequence and modifications [5] [7]. Alternative designations include BUBUC, which refers to a variant with cysteine substitutions [1] [7]. In medicinal chemistry, the peptide is classified as a δ-opioid receptor-selective agonist, highlighting its primary pharmacological target. The CAS registry number 132142-72-6 is consistently associated with its chemical identity [9].
Table 1: Nomenclature Variations of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Designation | Context | Reference |
---|---|---|
BUBU | Pharmacological studies | [5] [7] |
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) | Chemical synthesis | [9] |
[D-Ser(OtBu)², Thr(OtBu)⁶]-enkephalin | Structural classification | [2] |
The tert-butyl (OtBu) groups attached to the D-Serine-2 and Threonine-6 residues are pivotal structural features. These bulky, hydrophobic moieties (-C(CH₃)₃) replace hydrogen atoms in serine and threonine hydroxyl groups, forming ether linkages (tert-butyl ethers). This modification enhances the peptide’s lipophilicity, evidenced by a calculated partition coefficient (logP) increase of ~2.5 units compared to unmodified analogs [5] [9].
Conformationally, the tert-butyl groups impose steric restrictions that:
Table 2: Conformational Effects of Tert-Butyl Modifications
Residue | Modification | Steric Effect | Conformational Consequence |
---|---|---|---|
D-Serine-2 | O-tert-butylation | Blocks H-bond donation/acceptance | Restricts φ/ψ angles; stabilizes β-turn |
Threonine-6 | O-tert-butylation | Creates hydrophobic microenvironment | Enhances helix termination propensity |
These modifications collectively increase metabolic stability by hindering protease cleavage at Ser-2/Gly-3 and Leu-5/Thr-6 junctions, extending plasma half-life in vivo [5] [9].
Nuclear Magnetic Resonance spectroscopy provides critical insights into the peptide’s solution-phase conformation. In dimethyl sulfoxide (DMSO-d₆), key NMR features include:
Distance constraints from Nuclear Overhauser Effect spectroscopy (NOESY) reveal:
Computational energy minimization based on NMR constraints yields a three-dimensional model where:
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) exhibits distinct structural and functional differences compared to classical enkephalin analogs:
Linear Analogues
Cyclic Analogues
Table 3: Structural and Pharmacological Comparison with Enkephalin Analogues
Parameter | BUBU | DPDPE | [Met⁵]-enkephalin |
---|---|---|---|
Structural motif | Linear with tert-butyl caps | Disulfide-cyclized | Linear |
Ring size | N/A | 18-atom | N/A |
δ-selectivity (δ/μ) | 150-fold | 200-fold | <10-fold |
Protease resistance | High (t₁/₂ > 60 min) | Moderate (t₁/₂ ≈ 30 min) | Low (t₁/₂ < 2 min) |
Key δ-selectivity determinant | Hydrophobic tert-butyl clusters | Geometric constraint from ring | C-terminal charge |
BUBU’s design merges advantages of both linear and cyclic scaffolds: it retains the synthetic accessibility of linear peptides while mimicking the conformational rigidity of cyclic analogs through steric bulk. The hydrophobic enclosure formed by its tert-butyl groups and aromatic residues engages a δ-receptor subpocket with high complementarity, a feature absent in smaller linear enkephalins [1] [5]. This explains its nanomolar affinity (Ki = 1.2 nM) and >100-fold δ-selectivity despite lacking disulfide constraints [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0